molecular formula C22H15ClN2O4 B1243397 Cppha CAS No. 693288-97-0

Cppha

Cat. No. B1243397
M. Wt: 406.8 g/mol
InChI Key: UFOUABRZSDGGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cppha, identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor mGluR5, has been the focus of pharmacology studies due to its unique binding to an allosteric site distinct from other mGluR5 PAMs (Zhao et al., 2007). This highlights its importance in scientific research for understanding receptor modulation and potential therapeutic applications.

Synthesis Analysis

The synthesis of Cppha involved an iterative analog library approach, showcasing the challenges and strategies in developing effective PAMs for mGluR5 (Zhao et al., 2007). Synthesis strategies often require marrying nature's biosynthetic machinery with traditional chemical synthesis approaches to generate molecules with desired properties (Wu & Schultz, 2009).

Molecular Structure Analysis

The development of Cppha and its SAR was crucial in understanding its role as a PAM for mGluR5. Structural analysis through methodologies like CP2K, a software package for electronic structure and molecular dynamics simulations, aids in the detailed examination of molecular structures, enhancing our understanding of their functions and interactions (Kuhne et al., 2020).

Chemical Reactions and Properties

Research into the chemical synthesis of phosphorothioate and phosphorodithioate analogues provides insight into chemical reactions and the properties of compounds similar to Cppha. These analogues demonstrate the complexity and potential biological activity inherent in their structure, which may share similarities with Cppha's chemical behavior and biological effects (Rytczak et al., 2010).

Physical Properties Analysis

The examination of molecular dynamics and electronic structure through software like CP2K offers insights into the physical properties of molecules. Understanding these properties is essential for predicting the behavior of compounds like Cppha in biological systems and their potential therapeutic applications (Kuhne et al., 2020).

Chemical Properties Analysis

The unique chemical properties of Cppha, such as its ability to modulate mGluR5 through allosteric binding, highlight the importance of chemical properties analysis in drug discovery and development. Studies like those on the synthesis and reactivity of compounds provide foundational knowledge for understanding and improving compounds like Cppha (Zhao et al., 2007).

Scientific Research Applications

  • Photo-Triggerable Depolymerization in Electronic Applications

    • Cyclic-poly(phthalaldehyde) (cPPHA) exhibits properties beneficial for photolithography in microfabricated electronics. It is used for its photo-triggerable depolymerization, allowing precise control in manufacturing processes. However, cPPHA's brittleness and thermal sensitivity limit its broader application. Recent research has focused on enhancing its flexibility by incorporating poly (ε-caprolactone) (PCL) through a modified wet spinning method, showing potential in applications like wearable electronics and intelligent textiles (Li et al., 2020).
  • Biophysics and Bioengineering

    • A key area of research in CPPHA involves its role in biophysics and bioengineering, particularly in microfluidic biochips and cloud computing integration. This research is crucial for advancing personalized medicine and enhancing our understanding of diseases like cancer. By integrating cyberphysical systems with biological data, researchers can conduct more collaborative and coordinated molecular biology studies (Ibrahim et al., 2020).
  • Molecular Bioelectronics and Drug Delivery

    • Conjugated polymers (CPs), including CPPHA, are being explored for their potential in molecular bioelectronics. They offer tunable physiochemical properties and mixed conductivity, which are advantageous for biological interactions. Research indicates their use in electrophysiology, tissue engineering, drug release, biosensing, and incorporating (opto)electronic functions in living tissue (Zeglio et al., 2019).
  • Genomic Association Studies in Cancer Research

    • CPPHA plays a role in the analysis of genomic association studies, particularly in cancer research. Its application in cyberphysical systems (CPSs) helps in creating a large-scale experimental framework that enables the integration of CPS with microfluidic biochips for advanced genomic studies. This integration is key for identifying effective cancer treatments and contributes to a more profound understanding of the disease (Ibrahim et al., 2020).
  • Biotechnology and Genetic Engineering

    • In the field of biotechnology and genetic engineering, CPPHA is being examined for its role in developing therapeutic strategies involving engineered proteins. This research aims to introduce druggability into these proteins, making them responsive to small molecules. Such advancements are significant in the context of CRISPR gene editing and other biotechnological applications (Davies et al., 2019).

Safety And Hazards

When handling CPPHA, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing . It is also advised to keep the product away from drains, water courses, or the soil .

properties

IUPAC Name

N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOUABRZSDGGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433014
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cppha

CAS RN

693288-97-0
Record name N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 693288-97-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 1-3 (6.0 g 0.015 moles) was dissolved in 50 mL of DMF. To that pthalimide (3.31 g 0.023 moles), K2CO3 (6.2 g 0.045 moles) and a catalytic amount of KI were added and allowed to stir at 50° C. overnight. Upon completion the reaction was diluted with ethyl acetate and then washed with brine (6×25 mL's) to afford 2.9 grams of 1-4 in a crude mixture, which was then purified by normal phase chromatography. 1H NMR (300 MHz, CDCl3): 4.83 ppm (2H, S); 7.05 ppm (2H, m); 7.36 ppm (1H, dd, J=2.4 Hz, 8.6 Hz); 7.50 ppm (1H, dt, J=1.5 Hz, 8.5 Hz); 7.59 ppm (1H, d, J=2.4 Hz); 7.75 ppm (3H, m); 7.91 ppm (2H, m); 8.18 ppm (1H, d, 7.2 Hz); 10.17 ppm (1H, s); 12.27 ppm (1H,s) Analytical LCMS: single peak (214 nm) at 3.633 min (CH3CN/H2O/1% TFA, 4 min gradient), HRMS calc'd for C22H15N2O4Cl (M+H), 407.0799; found 407.0793 (M+H).
Name
Compound 1-3
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cppha
Reactant of Route 2
Reactant of Route 2
Cppha
Reactant of Route 3
Reactant of Route 3
Cppha
Reactant of Route 4
Reactant of Route 4
Cppha
Reactant of Route 5
Cppha
Reactant of Route 6
Reactant of Route 6
Cppha

Citations

For This Compound
354
Citations
Y Chen, C Goudet, JP Pin, PJ Conn - Molecular pharmacology, 2008 - ASPET
… CPPHA potentiates mGluR5 responses by a mechanism that is distinct from that of VU-29. VU-29- and CPPHA… curve, whereas 5MPEP inhibits CPPHA potentiation in a noncompetitive …
Number of citations: 104 molpharm.aspetjournals.org
J Cao, M Ma, Y Fu, H Li, Y Zhang - IEEE transactions on …, 2019 - ieeexplore.ieee.org
… for SDN-based 5G HetNets, named as CPPHA. Taking the advantage of the scheme in [22], … 4, our proposed scheme CPPHA successfully ascertains all Scyther claims and there are no …
Number of citations: 46 ieeexplore.ieee.org
Z Zhao, DD Wisnoski, JA O'Brien, W Lemaire… - Bioorganic & medicinal …, 2007 - Elsevier
… , CPPHA … of CPPHA has engendered unique pharmacology to CPPHA (vide infra) as well as significant challenges in the lead optimization program that led to the discovery of CPPHA. …
Number of citations: 80 www.sciencedirect.com
Y Chen, C Goudet, JP Pin, PJ Conn - Molecular Pharmacology, 2007 - Citeseer
… PAM, CPPHA, does not to bind to the MPEP site. We now report that CPPHA potentiates mGluR5 responses by a mechanism that is distinct from that of VU-29. VU-29- and CPPHA-…
Number of citations: 2 citeseerx.ist.psu.edu
JA O'Brien, W Lemaire, M Wittmann… - … of Pharmacology and …, 2004 - ASPET
… CPPHA potentiated threshold responses to glutamate in fluorometric Ca 2+ assays 7- to 8-… effect of CPPHA on other mGluRs was weak inhibition of mGluR4 and 8. Neither CPPHA nor …
Number of citations: 201 jpet.aspetjournals.org
Y Zhang, AL Rodriguez, PJ Conn - Journal of Pharmacology and …, 2005 - ASPET
… (CPPHA). In studies of mGluR5 activation of calcium transients in recombinant systems, both DFB and CPPHA … Here, we examined the effects of CPPHA and DFB on mGluR5-induced …
Number of citations: 120 jpet.aspetjournals.org
S Li, MH Rizvi, BB Lynch, JB Tracy… - Macromolecular Rapid …, 2021 - Wiley Online Library
… Toward this end, we investigated strategies for the realization of transient cPPHA fibers by wet-spinning; the blending cPPHA with poly (ε-caprolactone) (PCL) made fiber-spinning …
Number of citations: 2 onlinelibrary.wiley.com
AS Hammond, AL Rodriguez… - ACS chemical …, 2010 - ACS Publications
… In addition, we have shown that CPPHA and DFB display differential modulatory function on mGlu 5 -mediated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2…
Number of citations: 80 pubs.acs.org
MJ Noetzel, KJ Gregory, PN Vinson, JT Manka… - Molecular …, 2013 - ASPET
… CPPHA series termed NCFP (N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide). NCFP binds to the CPPHA … subtype selectivity than does CPPHA, making it …
Number of citations: 81 molpharm.aspetjournals.org
PJ Conn - 2005 - Citeseer
… (CPPHA). In studies of mGluR5 activation of calcium transients in recombinant systems, both DFB and CPPHA … Here, we examined the effects of CPPHA and DFB on mGluR5-induced …
Number of citations: 2 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.